2-Isocyano-4-methylpentane
Description
Overview of Isocyanide Chemistry in Modern Organic Synthesis
Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C. This structure, featuring a formally divalent carbon, endows isocyanides with a unique reactivity profile, acting as both a nucleophile and an electrophile. This dual nature has made them exceptionally valuable building blocks in modern organic synthesis. ru.nl
A cornerstone of isocyanide chemistry is their participation in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. wikipedia.orgwikipedia.org The most prominent among these are the Passerini and Ugi reactions. The Passerini reaction, a three-component reaction of an isocyanide, a carboxylic acid, and a carbonyl compound, yields α-acyloxy amides. wikipedia.orgwalisongo.ac.idorganic-chemistry.org The Ugi reaction, a four-component condensation, involves an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to produce α-aminoacyl amides. wikipedia.orgorganic-chemistry.orgillinois.edu These reactions are celebrated for their high atom economy and their ability to generate molecular diversity and complexity in a convergent and efficient manner.
Significance of Alkyl Isocyanides in Contemporary Chemical Research
Within the isocyanide family, alkyl isocyanides are of significant interest. Their applications span from the synthesis of natural products and heterocyclic compounds to the development of novel polymers. ru.nl The steric and electronic properties of the alkyl substituent can be tuned to influence the reactivity and stereochemical outcome of reactions.
The polymerization of alkyl isocyanides, for instance, can lead to the formation of poly(iminomethylenes), which are rigid, helical polymers. ru.nl The chirality of the alkyl side chain can even direct the screw sense of the resulting polymer helix, a fascinating aspect of supramolecular chemistry. Furthermore, alkyl isocyanides serve as versatile synthons in the construction of complex molecular architectures, finding utility in the generation of libraries of compounds for drug discovery and materials science.
Specific Research Focus: 2-Isocyano-4-methylpentane within the Broader Context of Isocyanide Chemistry
This article will now narrow its focus to a specific, less commonly cited alkyl isocyanide: this compound. While not as extensively studied as simpler counterparts like tert-butyl isocyanide, its structural features present a valuable case study within isocyanide chemistry. The presence of a chiral center at the carbon bearing the isocyanide group, along with the isobutyl substituent, offers potential for stereochemical control in synthesis.
The subsequent sections will detail the known synthetic routes to this compound and its reported spectroscopic characteristics. While specific research on its participation in multicomponent reactions is not widely documented, its potential reactivity in such transformations will be discussed based on established isocyanide reaction mechanisms.
Structure
3D Structure
Properties
IUPAC Name |
2-isocyano-4-methylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)5-7(3)8-4/h6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNSVDIGOCZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Properties of 2 Isocyano 4 Methylpentane
The primary method reported for the synthesis of 2-isocyano-4-methylpentane follows a classical route for isocyanide preparation: the dehydration of the corresponding N-formamide. Specifically, (R)-N-(4-methylpentan-2-yl)formamide can be treated with phosphoryl chloride (POCl₃) and triethylamine (B128534) to yield (R)-2-isocyano-4-methylpentane as a colorless liquid. ru.nl This method is a variation of the well-established Ugi isocyanide synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | Inferred |
| Molecular Weight | 111.18 g/mol | Inferred |
| Appearance | Colorless liquid | ru.nl |
| Infrared (IR) Absorption (N≡C stretch) | 2142 cm⁻¹ (in CCl₄) | ru.nl |
The characteristic isocyanide stretching vibration in the infrared spectrum at approximately 2140-2150 cm⁻¹ is a key diagnostic feature for this functional group, and the reported value of 2142 cm⁻¹ for this compound falls squarely in this range. ru.nl
Mechanistic Investigations of 2 Isocyano 4 Methylpentane Reactivity
Fundamental Reactivity of the Isocyano Functional Group
The isocyano (or isonitrile) functional group (-N≡C) is a unique and versatile moiety in organic chemistry. Its reactivity is governed by the distinct electronic arrangement at the terminal carbon atom.
Electronic Structure and Bonding Characteristics of the Isocyano Carbon
The electronic structure of the isocyano group in a compound like 2-isocyano-4-methylpentane is best described through a combination of resonance structures. wikipedia.orgvedantu.com Two primary resonance contributors depict the bonding: one with a triple bond between a positively charged nitrogen and a negatively charged carbon, and another with a double bond, highlighting a carbene-like character at the terminal carbon. wikipedia.orgresearchgate.net High-level valence bond calculations suggest that the electronic structure is predominantly carbenic with a secondary zwitterionic nature. researchgate.net
This dual character is reflected in its bonding. The C-N bond length in isocyanides is approximately 115.8 pm, and the R-N-C bond angle is nearly 180 degrees, indicating sp hybridization at the nitrogen atom. wikipedia.orgvedantu.com The isocyano carbon possesses both a lone pair of electrons in a σ-type orbital and accessible π* antibonding orbitals. researchgate.netimtm.czresearchgate.net This electronic configuration is key to its chameleonic ability to engage in diverse chemical transformations. imtm.cz Spectroscopically, isocyanides are characterized by a strong absorption in their infrared (IR) spectra, typically appearing in the range of 2165–2110 cm⁻¹. wikipedia.org
Table 1: Key Bonding and Structural Features of the Isocyano Group
| Feature | Description |
|---|---|
| Resonance Structures | A hybrid of R-N⁺≡C⁻ and R-N=C: |
| Hybridization | The nitrogen atom is sp-hybridized. |
| Geometry | The R-N-C fragment is typically linear. |
| Key Orbitals | C-centered lone pair (σ) and π* frontier orbitals. researchgate.netresearchgate.net |
| IR Spectroscopy | Strong ν(NC) stretching frequency between 2165–2110 cm⁻¹. wikipedia.org |
Ambident Reactivity: Exploration of Nucleophilic and Electrophilic Pathways
The unique electronic structure of the isocyano carbon in this compound allows it to exhibit ambident reactivity, meaning it can react as both a nucleophile and an electrophile at the same carbon atom. organic-chemistry.orgpsu.edu
Nucleophilic Character : The lone pair of electrons on the terminal carbon atom allows the isocyano group to act as a carbon-centered nucleophile. researchgate.netresearchgate.net This nucleophilicity, however, is considered weak, with reactivity generally limited to highly electrophilic species like resonance-stabilized carbocations or in specific reaction types like SN2 reactions with alkyl halides. researchgate.netresearchgate.net
Electrophilic Character : The isocyano carbon can also behave as an electrophile. This is prominently observed in multicomponent reactions like the Passerini and Ugi reactions. organic-chemistry.orgpsu.edu In these processes, the isocyanide undergoes an α-addition, where both a nucleophile and an electrophile add to the same carbon atom, which is a hallmark of its reactivity. psu.edu The reaction often proceeds through the formation of a nitrilium ion intermediate, which is highly susceptible to nucleophilic attack. mdpi.com
This dual reactivity allows isocyanides to participate in a wide array of chemical transformations, making them valuable building blocks in organic synthesis. organic-chemistry.orgnih.gov
Nucleophilic Reactivity in Substitution Reactions
Recent discoveries have highlighted the surprising versatility of isocyanides, such as this compound, as competent nucleophiles in bimolecular nucleophilic substitution (SN2) reactions. researchgate.netimtm.cznih.gov
SN2 Reactions with Alkyl Halides
Isocyanides can participate as carbon-nucleophiles in SN2 reactions with various alkyl halides. imtm.czcolab.ws The reaction involves the nucleophilic attack of the isocyano carbon on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. researchgate.netresearchgate.net This process is a three-component reaction, typically involving the isocyanide, an alkyl halide, and water, which acts as a nucleophile in the subsequent step. researchgate.net Strong evidence supports an SN2 mechanism for this transformation. researchgate.net
The general scheme for this reaction is as follows: R-NC + R'-X → [R-N≡C-R']⁺X⁻
Mechanistic Intermediates: Formation and Hydrolysis of Nitrilium Ions
The key mechanistic intermediate in the SN2 reaction of an isocyanide with an alkyl halide is the nitrilium ion ([R-N≡C-R']⁺). researchgate.netimtm.cz This species is highly electrophilic and readily reacts with a nucleophile. mdpi.com In the presence of water, the nitrilium ion undergoes hydrolysis. researchgate.netimtm.cz The water molecule attacks the electrophilic carbon of the nitrilium ion, and subsequent proton transfer and tautomerization steps lead to the formation of a stable secondary amide. researchgate.netresearchgate.net
The formation of the amide via the hydrolysis of the nitrilium ion is a critical part of this synthetic methodology, providing a novel route to this important functional group. researchgate.net This reaction pathway is distinct from classical amide synthesis, which typically involves the coupling of an amine and a carboxylic acid. imtm.cz
Table 2: Mechanistic Steps in SN2-Promoted Amide Formation
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Nucleophilic Attack | The isocyano carbon of this compound attacks the alkyl halide in an SN2 fashion. | Nitrilium Ion |
| 2. Hydrolysis | A water molecule attacks the highly electrophilic nitrilium ion. | Imidoyl Acid Intermediate |
| 3. Tautomerization | The intermediate rearranges to the final, stable amide product. | Secondary Amide |
Multicomponent Reaction (MCR) Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools in organic synthesis. researchgate.net this compound is a key building block in several foundational MCRs due to the unique reactivity of its isocyanide moiety. researchgate.netorganic-chemistry.org
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, producing α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com In this reaction, this compound serves as the indispensable isocyanide component.
The generally accepted mechanism proceeds through a series of reversible steps, driven to completion by an irreversible final rearrangement. wikipedia.org
Imine Formation: The aldehyde and amine condense to form an imine, with the loss of a water molecule. numberanalytics.com
Protonation & Isocyanide Addition: The carboxylic acid protonates the imine, forming a reactive iminium ion. researchgate.net The nucleophilic terminal carbon of this compound then attacks this iminium ion. wikipedia.orgnumberanalytics.com
Nitrilium Intermediate: This addition generates a nitrilium ion intermediate. wikipedia.org
Acyl Transfer: The carboxylate anion, acting as a nucleophile, adds to the nitrilium ion, forming an O-acylated isoamide intermediate. organic-chemistry.org
Mumm Rearrangement: The reaction culminates in an irreversible intramolecular acyl transfer from the oxygen atom to the nitrogen atom (a Mumm rearrangement), yielding the stable final bis-amide product. wikipedia.org
The reaction is highly atom-economical and typically proceeds rapidly in polar solvents like methanol, often at high concentrations of reactants. wikipedia.org
Table 1: Role of this compound in the Ugi Reaction
| Reactant Class | Specific Example | Role in Reaction |
|---|---|---|
| Aldehyde/Ketone | Benzaldehyde | Provides the electrophilic carbonyl carbon. |
| Amine | Aniline | Forms the initial imine with the aldehyde. |
| Carboxylic Acid | Acetic Acid | Protonates the imine and provides the acyl group. |
| Isocyanide | This compound | Acts as a carbon-centered nucleophile attacking the iminium ion. |
| Product | N-Acyl-α-amino amide | A complex peptidomimetic structure formed in a single step. |
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, combining an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Discovered in 1921, it predates the Ugi reaction and represents one of the first MCRs to be developed. wikipedia.orgnih.gov When this compound is used, it adds across the carbonyl-carboxylate system.
Two primary mechanistic pathways are proposed, depending on the reaction conditions:
Concerted Mechanism: In non-polar, aprotic solvents and at high reactant concentrations, the reaction is believed to proceed through a concerted, trimolecular pathway. wikipedia.orgorganic-chemistry.org Hydrogen bonding between the carboxylic acid and the carbonyl component creates an activated complex that reacts with the isocyanide via a cyclic transition state. organic-chemistry.orgnih.gov
Ionic Mechanism: In polar solvents, the mechanism is thought to be stepwise. wikipedia.org The carbonyl oxygen is protonated by the acid, and the isocyanide adds to the activated carbonyl carbon. The resulting nitrilium ion is then trapped by the carboxylate anion, followed by an acyl transfer (Mumm rearrangement) to give the final product. wikipedia.org
Research has demonstrated that chiral, enantiomerically pure aldehydes can be used in Passerini reactions with isocyanides like this compound to achieve diastereoselectivity in the synthesis of α-acyloxyamides. researchgate.net
Table 2: Role of this compound in the Passerini Reaction
| Reactant Class | Specific Example | Role in Reaction |
|---|---|---|
| Aldehyde/Ketone | Isobutyraldehyde | Provides the electrophilic carbonyl component. |
| Carboxylic Acid | Formic Acid | Activates the carbonyl and provides the acyl group. |
| Isocyanide | This compound | Adds its nucleophilic carbon to the carbonyl carbon. |
| Product | α-Acyloxy amide | A difunctional adduct formed from three components. |
The versatility of this compound extends beyond the classic Ugi and Passerini reactions, enabling the construction of novel and complex molecular frameworks. researchgate.net These explorations involve either modifying the initial components or subjecting the MCR products to subsequent transformations.
Ugi-Smiles and Passerini-Type Variants: By replacing the carboxylic acid with other acidic components, new scaffolds can be accessed. For instance, using phenols in a Ugi-type reaction leads to a Ugi-Smiles reaction. wikipedia.orgorganic-chemistry.org Similarly, Passerini-type reactions have been developed using components like alcohols and carbon dioxide, or sulfinic acids, to generate α-alkoxycarbonyl amides and α-(sulfonyloxy)amides, respectively. nih.govmdpi.com
Post-MCR Transformations: The products of Ugi and Passerini reactions, which incorporate the this compound backbone, are themselves versatile intermediates. They can undergo subsequent intramolecular cyclizations or other reactions to build complex heterocyclic systems. mdpi.comnih.gov For example, a Ugi product can be designed to undergo a subsequent intramolecular Diels-Alder reaction or a Buchwald-Hartwig coupling. wikipedia.org
Use of Convertible Isocyanides: While this compound provides a stable alkyl substituent, related "convertible" isocyanides can be used in MCRs. These isocyanides have functional groups that allow the isocyanide-derived portion of the product to be cleaved or transformed after the MCR is complete, further expanding synthetic possibilities. organic-chemistry.org
Table 3: Examples of Novel Multicomponent Architectures
| Reaction Type | Key Modification | Resulting Scaffold |
|---|---|---|
| Ugi-Smiles | Phenol replaces carboxylic acid. organic-chemistry.org | N-aryl-α-amino amides via Smiles rearrangement. |
| Passerini-CO₂ | Alcohol and CO₂ replace carboxylic acid. nih.gov | α-Alkoxycarbonyl amides. |
| Ugi/Intramolecular Cyclization | Reactants contain complementary functional groups. | Fused or polycyclic heterocyclic systems. mdpi.com |
Cycloaddition Reactions
The isocyano group of this compound can also participate directly in cycloaddition reactions, where it acts as a one-carbon synthon to form cyclic structures. These reactions are defined by the number of atoms from each component that are incorporated into the newly formed ring. wikipedia.org
In a formal [4+1] cycloaddition, the isocyanide (the "1" component) reacts with a four-atom conjugated system (the "4" component) to generate a five-membered heterocycle. rsc.org This class of reactions is an indispensable tool for synthesizing a wide variety of heterocyclic scaffolds such as imidazoles, oxazoles, and pyrroles. rsc.org
The isocyanide, including this compound, reacts with diverse electrophilic substrates that contain a 1,3-dipole or a conjugated heterodiene system. The reaction mechanism often involves a stepwise process initiated by the nucleophilic attack of the isocyanide carbon onto an electrophilic site in the [4π] component, followed by cyclization.
Table 4: Heterocycle Synthesis via [4+1] Cycloaddition with an Isocyanide
| [4π] Reactant System | Resulting Heterocycle |
|---|---|
| Azadiene (e.g., α,β-unsaturated imine) | Functionalized Pyrrole |
| Oxadiene (e.g., α,β-unsaturated ketone) | Functionalized Furan |
| Acyl imines | Oxazole derivatives |
| Vinyl ketenes | Pyrrole derivatives |
| α,β-Unsaturated nitro compounds | Functionalized Pyrroles |
Data sourced from a review on isocyanide-based [4+1] cycloadditions. rsc.org
Beyond the well-documented [4+1] pathway, the electronic structure of the isocyano group in this compound allows for participation in other modes of cycloaddition. libretexts.org These pathways are often dependent on the specific reaction partner and conditions.
[3+2] Dipolar Cycloadditions: The isocyano group can react as a dipolarophile with 1,3-dipoles (such as azides, nitrile oxides, or nitrones) in a [3+2] cycloaddition format to yield five-membered heterocycles. msu.edu
[2+2] Cycloadditions: Reactions with highly reactive π-systems like ketenes can lead to [2+2] cycloadditions. The reaction of an isocyanide with a ketene (B1206846) typically forms a transient four-membered ring which may rearrange or be trapped. libretexts.org Photochemically induced [2+2] cycloadditions with alkenes are also a known reaction class for isocyanides. wikipedia.org
Ene Reactions: In what can be considered a pericyclic reaction related to cycloadditions, an isocyanide can act as an "enophile" in an ene reaction, reacting with an alkene that possesses an allylic hydrogen. libretexts.org
While these pathways are mechanistically plausible for isocyanides in general, their specific application and efficiency with this compound would depend on the substrate and reaction conditions.
Table 5: Potential Cycloaddition Modes for the Isocyano Group
| Cycloaddition Type | Reactant Partner | General Product |
|---|---|---|
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered heterocycle (e.g., Tetrazole) |
| [2+2] Cycloaddition | Ketene | β-Lactam imine derivative |
| Ene Reaction | Alkene with allylic hydrogen | Functionalized alkene with a formimidoyl group |
Polymerization Chemistry of 2 Isocyano 4 Methylpentane
Catalytic Polymerization of Isocyanides
The synthesis of poly(iminomethylenes) is predominantly achieved through catalytic polymerization, with transition metal complexes, particularly Nickel(II), playing a crucial role. ru.nlnih.gov The choice of catalyst and reaction conditions can profoundly influence the structure and properties of the resulting polymer.
Nickel(II) catalysts are highly effective in promoting the polymerization of isocyanides to form poly(iminomethylenes), which are characterized by a rigid-rod helical structure. ru.nl This polymerization is considered a rapid living process. nih.gov The mechanism is proposed to involve a "merry-go-round" sequence of ligand insertions. ru.nlnih.gov The process is initiated by the migratory insertion of a ligand to an adjacent isocyanide that has been activated by coordination to the nickel center. The polymer chain then grows through successive migratory insertions of the resulting anionic chain. nih.gov The polymerization is typically first order in both nickel chloride and the isocyanide monomer. ru.nl
The resulting poly(iminomethylene) backbone consists of a chain of carbon-nitrogen double bonds. The steric hindrance between the side chains forces the polymer to adopt a helical conformation. ru.nl
The catalytic system employed in the polymerization of isocyanides has a significant impact on the resulting polymer's architecture and stereochemistry. bham.ac.ukresearchgate.net Changes in the stereochemistry of the polymer chains can lead to alterations in the mechanical and physical properties of the material. researchgate.netresearchgate.net
The use of chiral catalysts can induce a preference for one helical screw sense over the other, even when polymerizing achiral isocyanides. acs.org For instance, optically active nickel(II) complexes have been shown to catalyze the screw-sense selective polymerization of achiral isocyanides. acs.org Furthermore, the stereochemistry of the polymer can be influenced by factors such as the polymerization solvent and temperature. researchgate.net By carefully selecting the catalyst and reaction conditions, it is possible to control the stereochemistry and, consequently, the bulk properties of the resulting poly(iminomethylene). bham.ac.uk
Table 1: Influence of Catalytic Systems on Polymer Properties
| Catalytic System Component | Influence on Polymer |
| Catalyst Chirality | Induces preferential helical screw sense in the polymer backbone. acs.org |
| Solvent Polarity | Can affect the helical sense and the excess of one helical sense over the other. researchgate.net |
| Temperature | Can influence the helical sense of the resulting polymer. researchgate.net |
Chiroptical Properties and Helical Screw Sense Induction
Poly(iminomethylenes) derived from chiral monomers like 2-isocyano-4-methylpentane exhibit interesting chiroptical properties, which are directly related to their helical structure.
When an optically active isocyanide is polymerized, the chirality of the monomeric unit can induce a preferential helical screw sense in the polymer backbone. ru.nl This means that the polymer chains will predominantly adopt either a right-handed (P-helix) or a left-handed (M-helix) helical conformation. acs.org The specific screw sense that is favored depends on the absolute configuration of the chiral center in the monomer's side chain. ru.nl This phenomenon is a clear example of the transfer of chirality from a molecular level to a macromolecular level.
Circular dichroism (CD) spectroscopy is a powerful technique for investigating the helical conformation of poly(iminomethylenes). ru.nlacs.org The CD spectrum of these polymers is sensitive to the helical arrangement of the C=N chromophores in the main chain. ru.nl A key feature in the CD spectra of these polymers is often a couplet around 350 nm, and the sign of this couplet can be used to determine the screw sense of the helix. ru.nl For example, a negative CD band associated with the n-π* transition of the imine chromophore is predicted for a P-helix. acs.org The intensity of the CD bands can provide information about the degree of helical order and the excess of one screw sense over the other. researchgate.net
Table 2: Spectroscopic Data for Helical Conformation Analysis
| Spectroscopic Technique | Information Obtained |
| Circular Dichroism (CD) | Determination of helical screw sense (right- or left-handed). ru.nl |
| Assessment of the degree of helical order. researchgate.net | |
| UV-Vis Spectroscopy | Provides information about the electronic transitions of the polymer backbone. researchgate.net |
Several strategies have been developed to control the helical sense of poly(iminomethylenes). One approach involves the use of optically active comonomers. By adding a slowly polymerizing, optically active isocyanide to a rapidly polymerizing achiral isocyanide, it is possible to produce a polymer with an excess of one helical screw sense. ru.nl The mechanism proposed for this involves the preferential incorporation of the chiral comonomer into one of the helices, which then inhibits its further growth, allowing the opposite-handed helix to grow relatively unhindered. ru.nl
Another strategy is the use of chiral initiators in the polymerization process. acs.org The chirality of the initiator can direct the helical sense of the growing polymer chain. Furthermore, the choice of polymerization conditions, such as the solvent and temperature, can also be used to influence the helical outcome. researchgate.net For instance, the helix-sense of polyisocyanides can be controlled during polymerization under either kinetic or thermodynamic control, assisted by factors like hydrogen bonding in the monomer units. scilit.com These methods provide a means to tailor the chiroptical properties of poly(iminomethylenes) for specific applications.
Advanced Polymer Architectures Derived from this compound
The unique structure of this compound, with its sterically demanding isobutyl side chain, makes it a compelling monomer for the synthesis of advanced polymer architectures. The exploration of its polymerization chemistry has led to the development of sophisticated macromolecular structures, including stereoregular and helical polymers, as well as block copolymers with tailored properties.
Synthesis of Stereoregular and Helical Poly(iminomethylenes)
The polymerization of isocyanides, including this compound, can lead to the formation of poly(iminomethylene)s, which are polymers with a helical main chain. The rigidity of the polymer backbone and the steric hindrance of the side chains force the polymer to adopt a helical conformation. The synthesis of stereoregular and helical poly(this compound) is a nuanced process, heavily dependent on the choice of catalyst and polymerization conditions.
The prevailing mechanism for the polymerization of isocyanides involves a "merry-go-round" insertion of the isocyanide monomer into a metal-carbon bond of an organometallic catalyst. This process can lead to a high degree of stereocontrol, resulting in polymers with a preferred helical sense (either right-handed or left-handed).
Catalyst Systems and Stereocontrol:
The stereoselectivity of the polymerization is primarily dictated by the catalyst system employed. Chiral catalysts are often used to induce a preferred helical screw sense in the resulting polymer. For instance, nickel(II) complexes have been extensively studied as catalysts for the polymerization of isocyanides. The coordination of the isocyanide monomer to the metal center and the subsequent insertion into the growing polymer chain can be influenced by the ligand environment of the metal.
While specific research on this compound is limited, data from analogous bulky alkyl isocyanides can provide insights into the expected outcomes. The use of a chiral initiator or a chiral ligand on the metal catalyst can lead to an excess of one helical screw sense.
Characterization of Helical Structures:
The helical nature of poly(this compound) can be confirmed through various analytical techniques. Circular dichroism (CD) spectroscopy is a powerful tool for probing the helical conformation of polymers in solution. A strong CD signal in the region of the polymer backbone absorption is indicative of a preferred helical sense. The sign of the Cotton effect can be used to assign the handedness of the helix.
X-ray diffraction (XRD) can be employed to study the solid-state packing of the helical polymers. The presence of sharp reflections in the XRD pattern can indicate a high degree of order and crystallinity, consistent with a regular helical structure.
Illustrative Data for Stereoregular Poly(alkyl isocyanide) Synthesis:
The following table presents representative data for the polymerization of a bulky alkyl isocyanide using different catalyst systems, illustrating the potential for achieving high stereoregularity.
| Catalyst/Initiator System | Monomer | Polymerization Conditions | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Specific Rotation [α]D (deg) |
| NiCl2 / (R)-BINAP | tert-Butyl isocyanide | Toluene, 25°C, 24h | 55,000 | 1.3 | +250 |
| Pd(OAc)2 / (S)-Tol-BINAP | Cyclohexyl isocyanide | Chloroform, 0°C, 48h | 42,000 | 1.4 | -180 |
| [Rh(nbd)Cl]2 / Chiral amine | n-Hexyl isocyanide | THF, 25°C, 12h | 63,000 | 1.2 | +150 |
This data is illustrative and based on analogous systems. Specific results for this compound may vary.
Investigations into Block Copolymer Formation and Macromolecular Design
The synthesis of block copolymers containing a poly(this compound) segment opens up possibilities for creating novel materials with unique self-assembly behaviors and properties. The rigid, helical nature of the poly(iminomethylene) block combined with a flexible, coil-like block can lead to the formation of intriguing nanostructures. The key to synthesizing well-defined block copolymers is the use of a living polymerization technique. wikipedia.org
Living Polymerization of Isocyanides:
Living polymerization is a chain polymerization process where there is no chain termination or chain transfer. wikipedia.org This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org Furthermore, the "living" nature of the polymer chain ends allows for the sequential addition of a second monomer to form a block copolymer.
While the living polymerization of isocyanates via anionic methods is well-documented, the living polymerization of isocyanides has also been explored. researchgate.net Certain catalyst systems, particularly those based on palladium and rhodium, have shown the ability to polymerize isocyanides in a controlled manner, which is a prerequisite for block copolymer synthesis.
Synthetic Strategies for Block Copolymers:
A common strategy for synthesizing block copolymers involves the use of a macroinitiator. In this approach, a polymer of the first block is synthesized with a functional end group that can initiate the polymerization of the second monomer.
For example, a polystyrene macroinitiator with a terminal group capable of initiating the polymerization of this compound could be used. Alternatively, a living poly(this compound) chain could be initiated, followed by the addition of a second monomer like styrene or methyl methacrylate.
Hypothetical Block Copolymer Synthesis and Characterization:
Consider the synthesis of a diblock copolymer, poly(styrene)-b-poly(this compound).
Synthesis of Macroinitiator: Living anionic polymerization of styrene is initiated, followed by end-capping with a functional group that can be converted to an active catalyst for isocyanide polymerization.
Block Copolymerization: The polystyrene macroinitiator is then used to initiate the polymerization of this compound.
The resulting block copolymer would consist of a flexible polystyrene block and a rigid, helical poly(this compound) block. The incompatibility between these two blocks would drive microphase separation, leading to the formation of ordered nanostructures such as spheres, cylinders, or lamellae, depending on the block ratio.
Expected Properties of a Poly(styrene)-b-poly(this compound) Block Copolymer:
| Property | Description |
| Microphase Separation | The chemically distinct blocks will segregate into well-defined domains on the nanoscale. |
| Morphology | Depending on the volume fraction of each block, morphologies such as spheres of the minor component in a matrix of the major component, cylinders, or alternating lamellae can be expected. |
| Thermal Properties | Two distinct glass transition temperatures (Tg) would be observed, corresponding to the polystyrene and poly(this compound) blocks. |
| Mechanical Properties | The combination of a rigid, rod-like block and a flexible, coil-like block could result in materials with interesting mechanical properties, such as high toughness and modulus. |
The ability to create such well-defined block copolymers through careful macromolecular design paves the way for the development of advanced materials with applications in nanotechnology, separation membranes, and biomedical devices.
Coordination Chemistry and Ligand Design with 2 Isocyano 4 Methylpentane
2-Isocyano-4-methylpentane as a Ligand in Transition Metal Complexes
Transition metal isocyanide complexes are coordination compounds that feature one or more isocyanide ligands bound to a central metal atom. wikipedia.org These ligands are analogous to carbon monoxide in that they can act as σ-donors and π-acceptors. researchgate.net The nitrogen atom of the isocyano group in this compound possesses a lone pair of electrons that can be donated to an empty orbital on a transition metal, forming a coordinate covalent bond. wikipedia.org
The synthesis of such complexes typically involves the reaction of a metal precursor, such as a metal halide or a carbonyl complex, with the isocyanide. wikipedia.org For instance, isocyanide ligands can readily displace other ligands, a property that is often exploited in the synthesis of new coordination compounds. semanticscholar.org While numerous studies have detailed the coordination chemistry of various isocyanides with transition metals, specific research focusing exclusively on the synthesis and structural characterization of complexes containing the this compound ligand is not extensively documented in the publicly available scientific literature. However, the general principles of isocyanide coordination chemistry provide a framework for understanding its expected behavior.
Influence of Steric and Electronic Factors on Ligand-Metal Interactions
The nature of the interaction between a ligand and a metal center is governed by a combination of steric and electronic factors. These factors dictate the stability, structure, and reactivity of the resulting complex.
Electronic Factors: Isocyanides, including this compound, are generally considered to be strong σ-donors and moderate π-acceptors. researchgate.net The σ-donation arises from the lone pair on the nitrogen atom, while the π-acceptor character is due to the presence of empty π* orbitals on the C≡N group, which can accept electron density from filled d-orbitals of the metal. wikipedia.org The balance between σ-donation and π-acceptance can be fine-tuned by altering the substituent on the isocyanide. researchgate.net For this compound, the isobutyl group is an electron-donating alkyl group, which is expected to enhance the σ-donor properties of the ligand.
Catalytic Applications of Metal-Isocyanide Complexes
The unique properties of isocyanide ligands have led to their use in a variety of catalytic applications. The coordination of an isocyanide to a metal center can activate the isocyano group, making it more susceptible to nucleophilic attack and insertion reactions. nih.gov
Use as Carbon Monoxide Equivalents in Carbonylation Reactions
Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, are of fundamental importance in organic synthesis. rsc.org Due to their electronic similarity to carbon monoxide, isocyanides can often serve as CO surrogates in such transformations. vu.nl Palladium-catalyzed carbonylation reactions, in particular, have been extensively studied. nih.govnih.gov In these reactions, the isocyanide can insert into a metal-carbon bond, forming an iminoacyl intermediate, which can then be further transformed to yield a variety of carbonyl-containing compounds. vu.nl While the general utility of isocyanides in carbonylation is well-established, specific examples detailing the use of this compound in these reactions are not prevalent in the literature.
Other Metal-Catalyzed Transformations Mediated by Isocyanide Ligands
Beyond carbonylation, metal-isocyanide complexes have been employed as catalysts in a range of other organic transformations. sioc-journal.cn These include, but are not limited to, hydroformylation, polymerization, and various cross-coupling reactions. nih.govmdpi.com The ability of the isocyanide ligand to modulate the electronic and steric environment of the metal center is key to its effectiveness in these catalytic cycles. nih.gov The insertion of isocyanides into metal-carbon and metal-heteroatom bonds is a common mechanistic step in many of these transformations. figshare.com Although the broader class of isocyanides has shown significant promise in catalysis, dedicated studies on the catalytic applications of complexes bearing the this compound ligand are needed to fully elucidate its potential in this area.
Advanced Spectroscopic and Computational Characterization
Vibrational Spectroscopy for Detailed Structural and Conformational Analysis
Vibrational spectroscopy is a cornerstone for analyzing the molecular structure of 2-isocyano-4-methylpentane, offering detailed information on the isocyano functional group and the conformation of its alkyl chain.
High-resolution Fourier-transform infrared (FTIR) spectroscopy is instrumental in identifying the characteristic vibrational modes of this compound. The isocyano (–N⁺≡C⁻) functional group exhibits a strong and distinct absorption band in a region of the infrared spectrum that is relatively free from other vibrations. wikipedia.org This band is a reliable marker for the presence of the isocyanide functionality.
The key vibrational feature is the N≡C stretching mode, which typically appears in the 2165–2110 cm⁻¹ range. wikipedia.org For alkyl isocyanides, this peak is sharp and intense. The exact frequency is sensitive to the electronic environment, though the saturated alkyl chain of this compound means significant shifts due to conjugation are absent.
The alkyl portion of the molecule gives rise to vibrations characteristic of saturated hydrocarbons. These include C-H stretching vibrations from the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which are observed in the 3000-2850 cm⁻¹ region. Additionally, C-H deformation (bending) vibrations are found in the 1480-1365 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping C-H and C-C vibrations unique to the molecule's specific structure. docbrown.info
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2960 - 2870 | Strong |
| N≡C Stretch | Isocyano | 2150 - 2130 | Strong, Sharp |
| C-H Bend/Deformation | Alkyl (CH, CH₂, CH₃) | 1470 - 1365 | Medium-Variable |
Advanced Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and molecular symmetry. The N≡C stretch of the isocyano group is also Raman-active, typically appearing in a similar region as in the IR spectrum (2100-2300 cm⁻¹). researchgate.net The C-C and C-H vibrations of the alkyl chain are also readily observed.
Raman spectroscopy is particularly powerful for studying intermolecular interactions. Techniques like collision-induced Raman scattering (CIRS) can probe the weak van der Waals forces between molecules of this compound in the liquid or gas phase. aps.org Changes in the position and bandwidth of Raman signals, particularly those of the isocyano group, can indicate the nature and strength of interactions with solvent molecules or other solute molecules. researchgate.net For instance, hydrogen bonding or other Lewis acid-base interactions with the terminal carbon of the isocyano group can induce a high-frequency (blue) shift in the N≡C stretching band. nih.gov
| Raman Technique | Information Obtained | Affected Vibrational Modes |
|---|---|---|
| Conventional Raman | Identification of functional groups and molecular fingerprinting. | N≡C stretch, C-H stretches, C-C stretches |
| Solvent-Dependent Studies | Elucidation of solute-solvent intermolecular interactions. | Shift and broadening of the N≡C stretching band |
| Low-Frequency Raman | Analysis of collective vibrational modes (phonons) in the solid state. | Lattice vibrations |
Electronic Spectroscopy for Understanding Bonding and Electronic Transitions
Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing insight into the nature of the chemical bonds and the effects of molecular structure on these transitions.
The isocyano group contains a nitrogen atom with a lone pair of electrons and a π-bonding system, which gives rise to electronic transitions that can be observed by UV-Visible spectroscopy. The most relevant transition for simple alkyl isocyanides is the n→π* transition. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the nitrogen atom to an antibonding π* orbital of the C≡N group.
For this compound, which lacks any additional chromophores or conjugation, this n→π* transition is expected to be weak and occur at a short wavelength, deep in the ultraviolet region (typically below 200 nm). masterorganicchemistry.com The saturated alkyl chain is transparent in the near-UV and visible regions. Therefore, the UV-Vis spectrum is expected to be relatively simple, characterized by the onset of absorption at short wavelengths. The absence of absorption at longer wavelengths (e.g., >220 nm) confirms the lack of π-conjugation in the molecule.
| Transition | Orbital Change | Expected λmax Region | Characteristics |
|---|---|---|---|
| n → π | Non-bonding (N lone pair) → π antibonding (C≡N) | < 200 nm | Weak intensity |
| σ → σ | σ bonding → σ antibonding (C-C, C-H) | < 180 nm | Strong intensity |
As a chiral molecule, enantiomerically pure this compound can be polymerized to form poly(iminomethylenes). These polymers adopt a rigid, helical conformation (atropisomerism). ru.nl The polymerization of an optically active isocyanide leads to a predominance of one helical screw sense (either right-handed or left-handed). ru.nl
Circular Dichroism (CD) spectroscopy is the definitive technique for analyzing these helical structures. It measures the differential absorption of left and right circularly polarized light. The imino chromophores (C=N) of the polymer backbone, arranged helically, create a chiral excitonic system that gives rise to a characteristic CD signal. ru.nl The n→π* transition of the imino group is typically responsible for a CD signal, often a couplet, in the 250-400 nm range. The sign of this Cotton effect in the CD spectrum can be directly correlated to the screw sense of the polymer helix. ru.nl This allows for a detailed chiroptical analysis of the secondary structure of polymers derived from this compound.
| Polymer Feature | CD Spectroscopy Observation | Interpretation |
|---|---|---|
| Helical Secondary Structure | Non-zero CD signal in the 250-400 nm range. | Presence of a preferred helical screw sense. |
| Screw Sense (e.g., Right-handed) | Characteristic positive or negative Cotton effect (couplet). | Determination of the absolute helical conformation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of this compound in solution, providing unambiguous information about the carbon skeleton and the chemical environment of each nucleus.
For ¹H NMR, the molecule is expected to show multiple distinct signals due to the asymmetry of the structure. The protons on the carbon adjacent to the isocyano group (the α-proton) would be shifted downfield relative to other alkane protons due to the electron-withdrawing nature of the –N⁺≡C⁻ group. Spin-spin coupling would lead to complex splitting patterns, allowing for the connectivity of the molecule to be established.
¹³C NMR spectroscopy is equally informative. Due to the molecule's asymmetry, each of the seven carbon atoms is chemically non-equivalent and should, in principle, give a distinct signal. pressbooks.pub The carbon of the isocyano group itself is highly deshielded and appears far downfield. The α-carbon is also shifted downfield compared to a similar carbon in an alkane. The chemical shifts of the remaining carbons in the isobutyl side chain can be predicted based on standard alkane values. docbrown.info The slow quadrupolar relaxation of the ¹⁴N nucleus can sometimes allow for the observation of ¹³C-¹⁴N spin-spin coupling, providing direct evidence of the C-N bond. wikipedia.org
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| -N≡C- | 155 - 165 | Highly deshielded isocyano carbon. |
| CH-NC | 50 - 60 | Deshielded by adjacent isocyano group. |
| -CH₂- | 40 - 45 | Standard methylene chemical shift. |
| -CH(CH₃)₂ | 24 - 28 | Standard methine chemical shift. |
| -CH(CH₃)₂ | 21 - 24 | Diastereotopic methyl groups. |
| CH(NC)-CH₃ | 18 - 22 | Methyl group adjacent to chiral center. |
Advanced NMR Techniques for Diastereomeric and Enantiomeric Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of chiral molecules like this compound. The presence of a stereocenter in this molecule means that it can exist as two non-superimposable mirror images, or enantiomers. Advanced NMR techniques are crucial for distinguishing between these enantiomers and for characterizing diastereomeric interactions.
One common strategy involves the use of chiral solvating agents (CSAs) . When a chiral molecule like this compound is dissolved in a solution containing a CSA, transient diastereomeric complexes are formed. These complexes have different NMR spectra for each enantiomer, leading to the splitting of signals in the NMR spectrum. unipi.itnih.gov This allows for the determination of enantiomeric excess. For instance, the protons adjacent to the isocyano group in each enantiomer of this compound would be expected to exhibit different chemical shifts in the presence of a suitable CSA.
Furthermore, the protons of a CH₂ group in a chiral molecule can be diastereotopic , meaning they are chemically non-equivalent and produce distinct signals in the ¹H NMR spectrum. In this compound, the two methyl groups of the isopropyl moiety are diastereotopic due to the presence of the nearby chiral center. This results in separate signals for these two groups, providing a spectroscopic handle for probing the chiral environment of the molecule.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to further elucidate the through-bond and through-space correlations within the molecule, confirming assignments and providing information about the preferred conformations of the enantiomers in solution. While specific studies on this compound are not prevalent, the principles of using CSAs and analyzing diastereotopicity are well-established for the characterization of chiral compounds. unipi.itnih.govnih.gov
Solid-State NMR for Polymer Microstructure and Dynamics
Should this compound be polymerized, solid-state NMR (ssNMR) would be an indispensable tool for characterizing the resulting polymer's microstructure and dynamics. Unlike solution NMR, ssNMR can provide detailed information about the structure and mobility of materials in the solid state. nih.govmdpi.com
For a polymer derived from this compound, ssNMR could be used to:
Determine the polymer backbone conformation: Techniques such as cross-polarization magic-angle spinning (CP-MAS) and dipolar coupling-based experiments can provide information on the distances between specific nuclei, allowing for the elucidation of the helical or other secondary structures adopted by the polymer chain.
Characterize side-chain packing and dynamics: ssNMR can probe the arrangement and mobility of the isobutyl side chains of the polymer, which would influence the material's bulk properties.
Investigate polymer chain dynamics: By measuring relaxation times (T₁ and T₁ρ), ssNMR can provide insights into the motions of the polymer chains over a wide range of frequencies.
For example, two-dimensional heteronuclear correlation (HETCOR) experiments could be used to correlate the signals of directly bonded ¹³C and ¹H atoms, aiding in the assignment of the polymer's NMR spectrum and providing structural constraints. polymersynergies.net While specific ssNMR data for poly(this compound) is not available, studies on other polyisocyanides have demonstrated the power of these techniques in determining their solid-state structures.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful avenue for understanding the properties and reactivity of this compound at the molecular level. A variety of theoretical methods can be employed to model its electronic structure, conformational landscape, and reaction mechanisms.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.com For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: DFT can predict the most stable three-dimensional arrangement of atoms in the molecule.
Calculate electronic properties: Properties such as the dipole moment, molecular orbital energies (HOMO and LUMO), and the electrostatic potential surface can be calculated. These properties provide insights into the molecule's polarity and reactivity.
Model spectroscopic properties: DFT can be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to validate the computational model.
The table below illustrates the kind of data that could be generated for this compound using DFT calculations, with hypothetical values for illustrative purposes.
| Property | Calculated Value |
| Optimized Geometry | |
| C-N≡C bond angle | ~178° |
| N≡C bond length | ~1.17 Å |
| Electronic Properties | |
| Dipole Moment | ~3.5 D |
| HOMO Energy | -7.0 eV |
| LUMO Energy | +1.5 eV |
| HOMO-LUMO Gap | 8.5 eV |
These are hypothetical values for illustrative purposes and would need to be calculated using a specific DFT functional and basis set.
Molecular Dynamics Simulations for Conformational Analysis and Polymer Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations could be used to:
Explore the conformational landscape: By simulating the motion of the molecule over time, MD can identify the different low-energy conformations (rotamers) that the molecule can adopt due to rotation around its single bonds.
Study the behavior in different solvents: MD simulations can model the interactions between this compound and various solvent molecules, providing insights into its solvation and transport properties.
Simulate the behavior of poly(this compound): For the corresponding polymer, MD simulations could be used to study its folding, chain dynamics, and interactions with other molecules or surfaces.
The results of a conformational analysis for this compound could be presented in a table listing the relative energies of the most stable conformers.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0.00 | 65 |
| 2 | 0.75 | 25 |
| 3 | 1.50 | 10 |
These are hypothetical values for illustrative purposes.
Reaction Mechanism Elucidation through Transition State Analysis and Energy Profiles
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its participation in multicomponent reactions or cycloadditions, computational methods can be used to:
Identify transition states: A transition state is the highest energy point along a reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy.
Calculate activation energies: The activation energy is the energy difference between the reactants and the transition state, and it determines the rate of a reaction.
Construct reaction energy profiles: A reaction energy profile plots the energy of the system as a function of the reaction coordinate, providing a visual representation of the reaction mechanism, including any intermediates and transition states. nih.govmdpi.com
For example, the isomerization of an isocyanide to a nitrile is a classic reaction that can be studied computationally. The table below shows hypothetical calculated energies for the isomerization of this compound to 2-cyano-4-methylpentane.
| Species | Relative Energy (kcal/mol) |
| This compound (Reactant) | 0.0 |
| Transition State | +38.0 |
| 2-Cyano-4-methylpentane (Product) | -23.0 |
These are hypothetical values for illustrative purposes.
Conclusion and Future Directions
Summary of Key Research Findings and Academic Contributions of 2-Isocyano-4-methylpentane
Direct research focused specifically on this compound is not extensively documented in publicly available literature. However, based on the well-established chemistry of analogous aliphatic isocyanides, several key academic contributions can be anticipated. The primary contribution of isocyanides lies in their versatile reactivity, participating in a wide array of chemical transformations.
Alkyl isocyanides are known to undergo hydrolysis to form primary amines and formic acid, and their reduction leads to the formation of secondary amines. ck12.org They also readily participate in addition reactions with various reagents. ck12.org A significant area of academic interest is their isomerization into the more stable nitriles upon heating. ck12.org
The most profound academic contribution of isocyanides, and by extension this compound, is their central role in multicomponent reactions (MCRs). frontiersin.orgnih.govdoaj.org The Passerini and Ugi reactions, for instance, utilize isocyanides to construct complex molecular scaffolds from simple starting materials in a single synthetic step. nih.gov These reactions are highly valued in combinatorial chemistry and drug discovery for the rapid generation of diverse compound libraries. nih.govdoaj.org The branched structure of this compound could introduce interesting steric and electronic effects in the products of such reactions, influencing their chemical and biological properties.
The synthesis of aliphatic isocyanides like this compound is typically achieved through the dehydration of the corresponding N-formamides. researchgate.netsemanticscholar.orgrsc.orgrsc.org Optimized and more sustainable synthetic protocols for this transformation have been a subject of academic inquiry, with reagents like p-toluenesulfonyl chloride being identified as greener alternatives to traditional dehydrating agents. researchgate.netsemanticscholar.orgrsc.orgrsc.org
Identification of Unexplored Reactivity Pathways and Synthetic Opportunities
The rich chemistry of isocyanides suggests several unexplored reactivity pathways and synthetic opportunities for this compound. While its participation in well-known MCRs is expected, the specific outcomes and stereoselectivities of these reactions with this particular isocyanide have not been investigated. The bulky 4-methylpentyl group could serve as a chiral auxiliary or influence the stereochemical course of reactions, a prospect that warrants exploration.
Furthermore, the application of this compound in less common or newly developed isocyanide-based transformations presents a significant synthetic opportunity. This includes its potential use in cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines, to generate novel heterocyclic systems. scienceinfo.com The reactivity of this compound in metal-catalyzed C-H functionalization reactions is another promising yet unexplored avenue. rsc.org The synergy of isocyanide insertion with C-H activation has emerged as a powerful tool for constructing complex molecules, and the specific properties of this compound could lead to novel and selective transformations. rsc.org
The nucleophilic character of isocyanides in SN2 reactions with alkyl halides to form highly substituted secondary amides is a more recently explored area. researchgate.net Investigating the kinetics and substrate scope of this reaction with this compound could provide valuable insights into its nucleophilicity and expand its synthetic utility.
Potential Applications in Advanced Materials Science and Polymer Engineering
The unique properties of the isocyano group make it a valuable functional moiety in the design of advanced materials and polymers. wiley.commidhudsonlibraries.orggoogle.com While specific applications of this compound in this field are yet to be realized, the general utility of isocyanides provides a clear roadmap for future research.
Isocyanides can be polymerized to form helical polymers known as poly(isocyanide)s. The steric bulk of the 4-methylpentyl side chain in poly(this compound) could impart specific solubility, conformational, and material properties to the resulting polymer. These polymers have potential applications as chiral stationary phases, liquid crystals, and stimuli-responsive materials.
Furthermore, isocyanide-based multicomponent reactions are being increasingly utilized in polymer chemistry to synthesize functional polymers. acs.orgnih.govrsc.org Monomers containing the this compound unit could be designed and incorporated into polymers via these reactions, leading to materials with tailored properties. For example, the Passerini and Ugi reactions can be adapted for polymer synthesis, allowing for the creation of polymers with complex and diverse side chains. rsc.org The incorporation of the hydrophobic and branched 4-methylpentyl group could influence the thermal and mechanical properties of the resulting polymers, making them potentially suitable for applications in coatings, adhesives, and engineering plastics.
Outlook for Interdisciplinary Research Avenues Involving this compound Chemistry
The versatility of isocyanide chemistry provides a fertile ground for interdisciplinary research involving this compound. A significant opportunity lies at the interface of organic synthesis and medicinal chemistry. The use of this compound in multicomponent reactions to generate libraries of novel compounds for biological screening is a promising direction. nih.gov The lipophilic nature of the 4-methylpentyl group could enhance the membrane permeability and pharmacokinetic properties of potential drug candidates.
In the realm of materials science, collaboration between synthetic chemists and materials scientists could lead to the development of novel polymers and materials with unique optical, electronic, or self-assembly properties derived from this compound. The potential for creating functional materials through isocyanide-based polymerizations and modifications opens up avenues for applications in sensors, catalysis, and biomedical devices. acs.orgnih.gov
Furthermore, the distinct spectroscopic signature of the isocyano group could be exploited in the development of chemical probes for bioimaging or as ligands in coordination chemistry for the synthesis of novel metal complexes with catalytic or therapeutic potential. The coordination chemistry of this compound with various transition metals is an area that remains to be explored and could yield catalysts with unique reactivity and selectivity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Isocyano-4-methylpentane?
To synthesize this compound, researchers should prioritize reaction thermochemistry data to optimize yield. For example, pyrolysis or substitution reactions involving precursors like 4-methyl-2-pentanone (analogous to methods for similar branched alkanes) can be explored. Key parameters include temperature (Tboil), enthalpy of reaction (ΔrH°), and catalyst selection. Thermodynamic data from NIST (e.g., ΔvapH° for analogous compounds) should guide solvent selection and reflux conditions .
Q. How can GC-MS and IR spectroscopy be applied to confirm the purity and structural integrity of this compound?
GC-MS analysis (e.g., using methods from accredited laboratories) can identify impurities via retention time and fragmentation patterns . IR spectroscopy should focus on characteristic isocyanide peaks (~2100–2150 cm⁻¹ for –N≡C). Cross-referencing with NIST spectral libraries ensures accurate interpretation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow hazardous material guidelines:
- Use engineering controls (e.g., fume hoods) to limit airborne exposure.
- Implement emergency showers/eye wash stations and decontamination protocols for spills .
- Avoid storage near oxidizing agents due to isocyanide reactivity.
Advanced Research Questions
Q. How can factorial design optimize reaction variables for synthesizing this compound derivatives?
A 2<sup>k</sup> factorial design can systematically test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a study might vary:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 25°C | 60°C |
| Catalyst (mol%) | 1% | 5% |
| Response surface methodology (RSM) can then model interactions between factors to maximize yield . |
Q. What computational tools (e.g., COMSOL Multiphysics) enable mechanistic studies of this compound’s reactivity?
AI-driven simulations in COMSOL can predict reaction pathways by coupling thermodynamic data (ΔrH°) with molecular dynamics. For example:
- Simulate nucleophilic attack on the isocyanide group under varying pH.
- Validate predictions against experimental kinetics data .
Q. How should researchers resolve contradictions in thermodynamic data (e.g., ΔvapH°) for this compound?
Discrepancies in NIST-reported ΔvapH° values may arise from measurement techniques (e.g., static vs. dynamic vaporization). Researchers should:
Q. What strategies ensure ethical and rigorous hypothesis formulation for studies involving this compound?
Apply the FINER criteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
